molecular formula C19H16BrNO3S B10910525 (5Z)-5-(2-bromo-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one

(5Z)-5-(2-bromo-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one

Cat. No.: B10910525
M. Wt: 418.3 g/mol
InChI Key: FCDSBCFJAVVTNL-MFOYZWKCSA-N
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Description

The compound (5Z)-5-(2-bromo-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one is a synthetic organic molecule characterized by its unique structure, which includes a thiazolone core, a brominated benzylidene group, and a dimethoxy substitution pattern. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-bromo-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one typically involves a multi-step process:

    Formation of the Thiazolone Core: The thiazolone core can be synthesized via the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Methoxylation: The dimethoxy groups are introduced via methylation reactions, often using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Condensation Reaction: The final step involves the condensation of the brominated and methoxylated benzaldehyde with the thiazolone core under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-bromo-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents, often with a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(5Z)-5-(2-bromo-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one: has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological targets.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (5Z)-5-(2-bromo-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one exerts its effects is not fully understood but is believed to involve:

    Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity and leading to downstream biological effects.

    Pathways Involved: It could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(2-chloro-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one
  • (5Z)-5-(2-fluoro-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one
  • (5Z)-5-(2-iodo-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one

Uniqueness

The uniqueness of (5Z)-5-(2-bromo-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom, in particular, may enhance its ability to participate in certain chemical reactions and interact with biological targets differently compared to its chloro, fluoro, or iodo analogs.

This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C19H16BrNO3S

Molecular Weight

418.3 g/mol

IUPAC Name

(5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one

InChI

InChI=1S/C19H16BrNO3S/c1-11-4-6-12(7-5-11)19-21-18(22)17(25-19)9-13-8-15(23-2)16(24-3)10-14(13)20/h4-10H,1-3H3/b17-9-

InChI Key

FCDSBCFJAVVTNL-MFOYZWKCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=CC(=C(C=C3Br)OC)OC)/S2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC(=C(C=C3Br)OC)OC)S2

Origin of Product

United States

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